Cas no 1455435-87-6 (2,5-Dibromo-3,4-difluoroaniline)

2,5-Dibromo-3,4-difluoroaniline 化学的及び物理的性質
名前と識別子
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- 2,5-Dibromo-3,4-difluoroaniline
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- インチ: 1S/C6H3Br2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2
- InChIKey: QYBNVCZEANIUIW-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=CC=1N)Br)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- トポロジー分子極性表面積: 26
- XLogP3: 2.8
2,5-Dibromo-3,4-difluoroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013023710-250mg |
2,5-Dibromo-3,4-difluoroaniline |
1455435-87-6 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013023710-1g |
2,5-Dibromo-3,4-difluoroaniline |
1455435-87-6 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Alichem | A013023710-500mg |
2,5-Dibromo-3,4-difluoroaniline |
1455435-87-6 | 97% | 500mg |
798.70 USD | 2021-06-24 |
2,5-Dibromo-3,4-difluoroaniline 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
2,5-Dibromo-3,4-difluoroanilineに関する追加情報
Introduction to 2,5-Dibromo-3,4-difluoroaniline (CAS No. 1455435-87-6)
2,5-Dibromo-3,4-difluoroaniline is a significant chemical compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound, with the chemical formula C₆H₂Br₂F₂N, is characterized by its unique structural properties and versatile applications. The presence of both bromine and fluorine substituents in its molecular structure imparts distinct reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The compound's molecular structure consists of a benzene ring substituted with two bromine atoms at the 2- and 5-positions, and two fluorine atoms at the 3- and 4-positions. This arrangement creates a highly electron-deficient aromatic system, which is conducive to various chemical transformations. The electron-withdrawing nature of the bromine and fluorine atoms enhances the reactivity of the aromatic ring, allowing for selective functionalization at specific positions.
In recent years, 2,5-Dibromo-3,4-difluoroaniline has been extensively studied for its potential applications in pharmaceutical development. Its unique structural features make it an excellent candidate for the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which have shown promise in various therapeutic areas.
One of the most notable applications of 2,5-Dibromo-3,4-difluoroaniline is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Inhibiting these enzymes has been a major focus in drug discovery due to their involvement in numerous diseases, particularly cancer. The compound's ability to serve as a precursor for kinase inhibitors has made it a subject of intense research interest.
Recent studies have highlighted the compound's utility in the development of small-molecule inhibitors targeting specific kinases. For instance, researchers have demonstrated that derivatives of 2,5-Dibromo-3,4-difluoroaniline can effectively inhibit tyrosine kinases, which are overactive in many types of cancer. These findings have opened up new avenues for the design of more effective anticancer drugs.
Another area where 2,5-Dibromo-3,4-difluoroaniline has shown promise is in the field of agrochemicals. Its structural properties make it suitable for synthesizing compounds that can act as pesticides or herbicides. These applications are particularly relevant in the context of developing sustainable agricultural practices that require effective pest control solutions.
The compound's reactivity also makes it valuable in materials science. Researchers have explored its use in creating advanced materials with specific electronic properties. For example, derivatives of 2,5-Dibromo-3,4-difluoroaniline have been used to develop organic semiconductors and light-emitting diodes (OLEDs). These materials are essential components in modern electronic devices and have applications ranging from displays to solar cells.
The synthesis of 2,5-Dibromo-3,4-difluoroaniline typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on aniline derivatives followed by selective fluorination. The use of advanced catalytic systems has further improved the efficiency and selectivity of these reactions.
In conclusion, 2,5-Dibromo-3,4-difluoroaniline (CAS No. 1455435-87-6) is a versatile chemical compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules, kinase inhibitors, and advanced materials. As research continues to uncover new applications for this compound, its importance in various scientific fields is likely to grow even further.
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